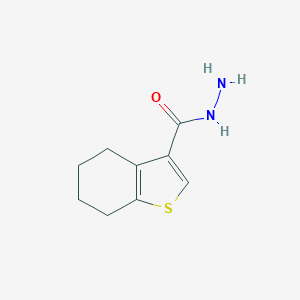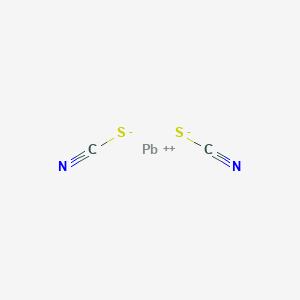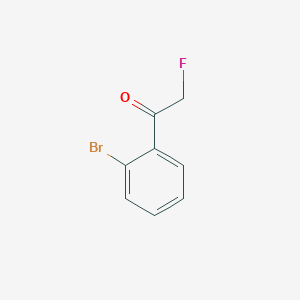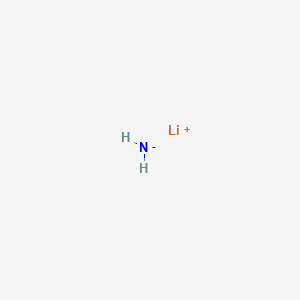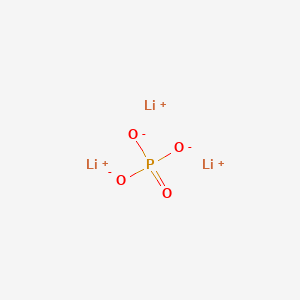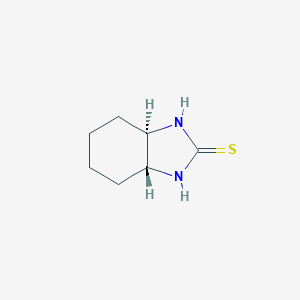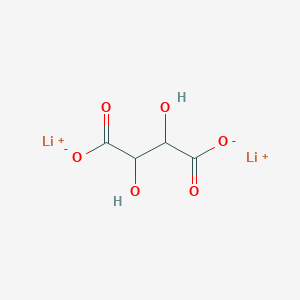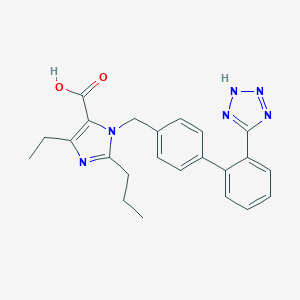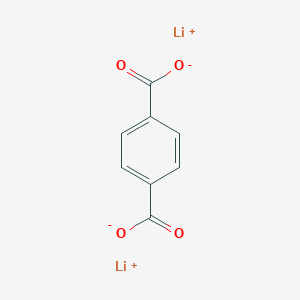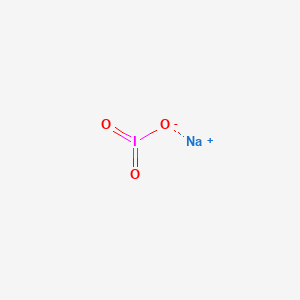
Sodium iodate
Descripción general
Descripción
Crystal Structure of Poly(ethylene oxide) – Sodium Iodide Complex
The study of the crystal structure of poly(ethylene oxide)-sodium iodide (PEO-NaI) complex reveals a highly ionic conductor with a monoclinic system and a molar ratio of EO:NaI of 3:1. The polymer chain exhibits a 2_1 helix conformation, and Na^+ and I^- ions form a zigzag chain, which is coiled by the helical polymer chain. This structure allows for coordination of each Na^+ ion by three polymer oxygen atoms and two I^- ions .
Synthesis and Structure of NaVO2(IO3)2(H2O)
A new noncentrosymmetric vanadyl iodate, NaVO2(IO3)2(H2O), has been synthesized, displaying a unique layered structure with 1D helical chains of [(VO2)(IO3)2]^- anions. The polarity in the structure is due to the alignment of the iodate anions' lone pairs. This compound exhibits a strong second-harmonic generation (SHG) response, indicating potential applications in nonlinear optics .
Sputtering Products of Sodium Sulfate
The study of the ion-sputtered neutral products of Na_2SO_4 provides insights into the geochemistry of Io's surface. The sputtering ratios and velocity distributions of sodium-bearing molecules suggest that NaO in the Io torus could be indicative of sodium sulfate on the surface or in aerosols. This research contributes to understanding the composition of sodium-bearing molecular ion clouds in space environments .
Molecular Origin of Io's Fast Sodium
The intricate structure of neutral sodium emissions around Jupiter is attributed to a simple loss process from Io's atmosphere. The theory suggests that sodium-bearing molecules in Io's upper atmosphere are ionized and dissociate rapidly, releasing neutral fragments into escape trajectories. This process is crucial for understanding the molecular reactions at the top of Io's atmosphere .
Structural Polarity in Molecular Uranyl Iodate
Na2[UO2(IO3)4(H2O)] is synthesized under hydrothermal conditions, featuring a polar structure due to cooperative hydrogen bonding and lone-pair alignment on iodate. The compound's polarity and second-harmonic generation response suggest potential applications in the field of nonlinear optics .
Rechargeable Sodium–Iodine Battery with Iodine Quantum Dots
A rechargeable sodium–iodine battery using iodine quantum dots (IQDs) decorated reduced graphene oxide (IQDs@RGO) as the cathode demonstrates high capacity and stability. The reversible reactions and the stable morphology of the IQDs after extensive cycling highlight the potential of IQDs as a cathode material for sodium–iodine batteries .
Na3Bi(IO3)6: Alkali-Metal Bismuth Iodate
The hydrothermally synthesized Na3Bi(IO3)6 contains one-dimensional [BiI6O18] chains. High-pressure Raman spectra indicate a structural transition under pressure, and theoretical calculations provide insights into the electronic states and anisotropic optical responses of the material .
Formation of Na-Containing Molecular Ions at Io
The formation of NaX(+) molecular ions near Io's exobase is suggested to be due to electron-impact ionization. These ions are thought to be the sources of fast sodium atoms observed in Jupiter's magnetic field lines. The study estimates cross sections for the formation of these molecular ions and their role in the production of fast Na .
Second-Harmonic Generation in Metal Iodates
New metal iodates NaLn(IO3)4 and NaLa(IO3)4:Ln3+ solid solutions exhibit strong second-harmonic generation responses and are type I phase-matchable. The asymmetric coordination environment of Ln3+ ions contributes to the SHG properties, and the broad transparency of these materials suggests potential for optical applications .
Na7(IO3)(SO4)3: Alkaline-Metal Iodate-Sulfate
Na7(IO3)(SO4)3 is the first noncentrosymmetric alkaline-metal iodate-sulfate synthesized, characterized by isolated [IO3] and [SO4] units. This novel compound expands the research interest in metal iodates for their potential application in nonlinear optical crystals .
Aplicaciones Científicas De Investigación
Retinal Neurodegeneration Research
- Scientific Field : Biomedical Research, specifically Ophthalmology .
- Application Summary : Sodium iodate has been shown to cause severe oxidative stress damage to retinal pigment epithelium cells, resulting in the indirect death of photoreceptors and leading to a loss of visual capabilities .
- Methods of Application : A single intraperitoneal dose of Sodium Iodate (65 mg/kg) was administered to C57BL/6J mice with a mutation in the Opn4 gene (Opn4−/−). Behavioral and electroretinographic tests were performed up to 42 days after administration, as well as retinal immunohistochemistry at day 57 .
- Results : A near total loss of the pupillary reflex was observed at 3 days, as well as an early deterioration of visual acuity. Full-field electroretinogram recordings displayed a progressive and marked decrease in wave amplitude, disappearing completely at 14 days .
Age-Related Macular Degeneration (AMD) Treatment
- Scientific Field : Biomedical Research, specifically Ophthalmology .
- Application Summary : Sodium iodate-induced oxidatively damaged retinal tissue is used as a model for AMD. Multi-wavelength Photobiomodulation (PBM) is being studied as a potential treatment .
- Methods of Application : In an in vivo rat model of AMD induced by sodium iodate, multi-wavelength PBM (680, 780, and 830 nm) was applied .
- Results : Multi-wavelength PBM effectively protected the retinal layers, reduced retinal apoptosis, and prevented rod bipolar cell depletion. It also inhibited photoreceptor degeneration and reduced retinal pigment epithelium toxicity .
Chemical Synthesis
- Scientific Field : Chemistry .
- Application Summary : Sodium iodate is used in various chemical reactions, including the synthesis of aromatic, aliphatic, and alicyclic disulfides via oxidation of the corresponding thiols .
- Methods of Application : Sodium iodate is used in combination with neutral Al2O3 as a catalytic system . It’s also used in the preparation of 2-amino-1-iodonaphthalene by iodination of 2-naphthylamine .
- Results : The specific results or outcomes would depend on the particular reaction being carried out .
Oxidative Stress Model Fine-Tuning
- Scientific Field : Biomedical Research, specifically Ophthalmology .
- Application Summary : Sodium iodate is used to fine-tune an oxidative stress model, revealing the protective effect of NF-κB inhibition and sex-specific differences in susceptibility of the retinal pigment epithelium .
- Methods of Application : Sodium iodate is administered at a dose of 11–18 mg/kg body weight in male C57BL/6J mice. The effect of NF-κB inhibition on sodium iodate-induced retinal pigment epithelium (RPE) damage is tested using an IKKβ inhibitor .
- Results : IKKβ inhibition suppressed upregulation of NF-κB targets and protected the RPE from oxidative stress. Sodium iodate caused more severe RPE damage in female mice than in male mice .
Oxidative Model of Retinal Neurodegeneration
- Scientific Field : Biomedical Research, specifically Ophthalmology .
- Application Summary : Sodium iodate is used to induce an oxidative model of retinal neurodegeneration for morphofunctional assessment of the visual pathway .
- Methods of Application : A single intraperitoneal dose of Sodium Iodate (65 mg/kg) is administered to C57BL/6J mice with a mutation in the Opn4 gene (Opn4−/−). Behavioral and electroretinographic tests are performed up to 42 days after administration, as well as retinal immunohistochemistry at day 57 .
- Results : Sodium iodate causes severe structural and functional damage to the retina, making it a powerful tool for the study of new therapies for the prevention or treatment of retinal pathologies mediated by oxidative stress .
Aromatic Oxidative Iodination Reactions
- Scientific Field : Chemistry .
- Application Summary : Sodium iodate is used in aromatic oxidative iodination reactions .
- Methods of Application : Sodium iodate is used in combination with acetic anhydride or glacial acetic acid in aromatic oxidative iodination reactions .
- Results : The specific results or outcomes would depend on the particular reaction being carried out .
Fine-Tuning of Oxidative Stress Models
- Scientific Field : Biomedical Research, specifically Ophthalmology .
- Application Summary : Sodium iodate is used to fine-tune an oxidative stress model, revealing the protective effect of NF-κB inhibition and sex-specific differences in susceptibility of the retinal pigment epithelium .
- Methods of Application : Sodium iodate is administered at a dose of 11–18 mg/kg body weight in male C57BL/6J mice. The effect of NF-κB inhibition on sodium iodate-induced retinal pigment epithelium (RPE) damage is tested using an IKKβ inhibitor .
- Results : IKKβ inhibition suppressed upregulation of NF-κB targets and protected the RPE from oxidative stress. Sodium iodate caused more severe RPE damage in female mice than in male mice .
Multi-Wavelength Photobiomodulation for AMD
- Scientific Field : Biomedical Research, specifically Ophthalmology .
- Application Summary : Sodium iodate-induced oxidatively damaged retinal tissue is used as a model for AMD. Multi-wavelength Photobiomodulation (PBM) is being studied as a potential treatment .
- Methods of Application : In an in vivo rat model of AMD induced by sodium iodate, multi-wavelength PBM (680, 780, and 830 nm) was applied .
- Results : Multi-wavelength PBM effectively protected the retinal layers, reduced retinal apoptosis, and prevented rod bipolar cell depletion. It also inhibited photoreceptor degeneration and reduced retinal pigment epithelium toxicity .
Release of Iron-Loaded Ferritin in Sodium Iodate-Induced Model
- Scientific Field : Biomedical Research, specifically Ophthalmology .
- Application Summary : Sodium iodate (NaIO3), an oxidizing agent, has been used extensively to replicate human AMD in cell and animal models .
- Methods of Application : Toxicity by NaIO3 is specific to RPE cells, and low doses cause patchy loss of tight junctions, disrupt outer and inner photoreceptor segments, and cause accumulation of degradation products of POS typical of AMD .
- Results : The specific results or outcomes would depend on the particular reaction being carried out .
Safety And Hazards
Sodium iodate is a strong oxidizing agent and may ignite near organic materials . Prolonged or repeated exposure may cause damage to kidneys, liver, and spleen, and can lead to iodism characterized by headache, excess salivation, nasal discharge, conjunctivitis, laryngitis, bronchitis, stomatitis, enlarged submaxillary glands, and skin rashes .
Direcciones Futuras
Propiedades
IUPAC Name |
sodium;iodate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HIO3.Na/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCBONOLBHEDIL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]I(=O)=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaIO3, INaO3 | |
| Record name | sodium iodate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_iodate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17250-90-7 (pentahydrate), 7681-55-2 (Parent) | |
| Record name | Sodium iodate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodic acid, sodium salt, pentahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017250907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90858754 | |
| Record name | Sodium iodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.892 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Hawley] White powder; ]MSDSonline] | |
| Record name | Sodium iodate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7124 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Solubility in water: 9 g/100 cc @ 20 °C; 34 g/100 cc @ 100 °C; soluble in acetic acid; insol in alcohol, 9.0 g/100g H2O at 25 °C | |
| Record name | SODIUM IODATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/749 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
4.28 | |
| Record name | SODIUM IODATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/749 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Sodium iodate | |
Color/Form |
White, crystal powder, White rhombic crystals | |
CAS RN |
7681-55-2, 17250-90-7 | |
| Record name | Sodium iodate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodic acid, sodium salt, pentahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017250907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodic acid (HIO3), sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium iodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium iodate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.793 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM IODATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U558PCS5Z9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM IODATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/749 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MP: decomp | |
| Record name | SODIUM IODATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/749 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



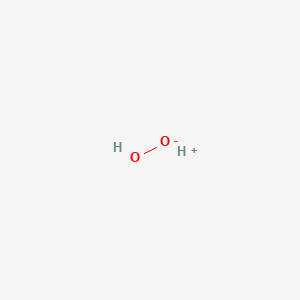
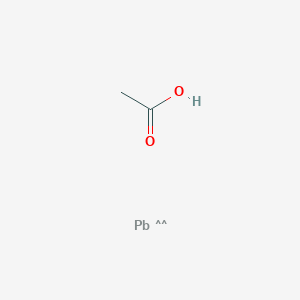
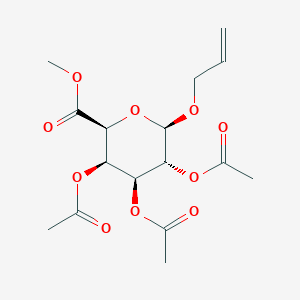
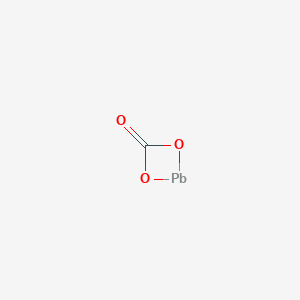
![Methyl 2-[4-(bromomethyl)phenyl]benzoate](/img/structure/B147952.png)
